

In-Depth Technical Guide to m-PEG36-amine (CAS Number: 32130-27-1)

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Compound of Interest

Compound Name: *m*-PEG36-amine

Cat. No.: B609243

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG36-amine, with the Chemical Abstracts Service (CAS) number 32130-27-1, is a high-purity, monodisperse polyethylene glycol (PEG) derivative that is instrumental in modern biopharmaceutical research and development. This linear methoxy PEG reagent is terminated with a reactive primary amine group, making it a versatile tool for a wide array of bioconjugation applications. Its 36-unit ethylene glycol chain imparts significant hydrophilicity to conjugated molecules, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. This technical guide provides a comprehensive overview of **m-PEG36-amine**, including its chemical properties, key applications with detailed experimental protocols, and relevant analytical techniques for the characterization of its conjugates.

Chemical and Physical Properties

m-PEG36-amine is a well-defined compound with consistent purity and molecular weight, which are critical for reproducible bioconjugation and the development of therapeutic agents. The key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	32130-27-1	[1] [2] [3] [4] [5]
Molecular Formula	C73H149NO36	
Molecular Weight	Approximately 1617 g/mol	
Appearance	Solid or viscous liquid	
Purity	Typically >92%	
Solubility	Soluble in water and many organic solvents	
Storage Conditions	-20°C, protected from moisture	

Key Applications and Experimental Protocols

The primary utility of **m-PEG36-amine** lies in its reactive amine group, which readily participates in covalent bond formation with various functional groups. This makes it a valuable linker in several cutting-edge research areas.

Bioconjugation to Proteins and Peptides

m-PEG36-amine is frequently used to PEGylate proteins and peptides. The amine group reacts efficiently with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This process can enhance the therapeutic properties of proteins by increasing their hydrodynamic volume and shielding them from proteolytic degradation and the host immune system.

This protocol outlines a general procedure for conjugating **m-PEG36-amine** to a protein containing accessible lysine residues.

Materials:

- Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
- m-PEG36-amine**

- NHS ester crosslinker (e.g., NHS-PEG4-maleimide if further conjugation is desired, or a simple NHS ester of a molecule to be conjugated)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Dialysis or size-exclusion chromatography system for purification

Procedure:

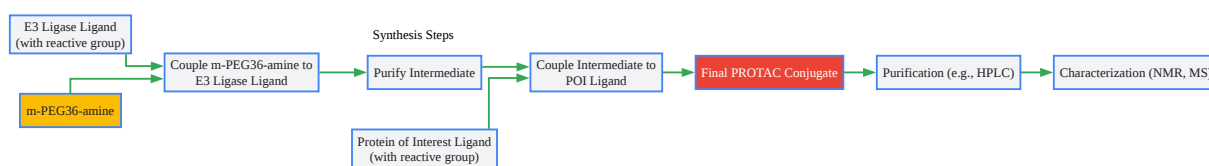
- Protein Preparation: Ensure the protein solution is at an appropriate concentration in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the desired reaction.
- **m-PEG36-amine** Solution Preparation: Immediately before use, dissolve the **m-PEG36-amine** in anhydrous DMF or DMSO to a stock concentration of, for example, 10 mg/mL.
- Reaction: Add a 10- to 50-fold molar excess of the dissolved **m-PEG36-amine** to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
- Purification: Remove unreacted **m-PEG36-amine** and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
- Characterization: Analyze the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry to determine the degree of PEGylation.

Linker for PROTACs

In the field of targeted protein degradation, **m-PEG36-amine** serves as a flexible and hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs

are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The length and composition of the PEG linker are critical for the efficacy of the PROTAC.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC where **m-PEG36-amine** is used as the linker.



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A generalized workflow for PROTAC synthesis.

Surface Modification of Nanoparticles

The hydrophilic nature of the PEG chain in **m-PEG36-amine** makes it an excellent candidate for modifying the surface of nanoparticles. This "PEGylation" of nanoparticles can create a "stealth" coating that reduces clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.

The following protocol is based on a method for modifying silver nanoparticles (AgNPs).

Materials:

- Silver nanoparticles (AgNPs)
- Tris-HCl buffer (pH 8.5)
- Dopamine

- **m-PEG36-amine** (referred to as PEG in the original study with CAS 32130-27-1)

Procedure:

- Dopamine Coating: Disperse 100 mg of AgNPs in 100 mL of Tris-HCl buffer (pH 8.5).
- Add 25 mg of dopamine to the AgNP dispersion.
- Incubate the mixture for 2 hours with ultrasonication in a water bath. This step coats the AgNPs with a layer of polydopamine.
- Purification: Remove excess dopamine by centrifugation.
- PEGylation: Resuspend the dopamine-coated AgNPs in a suitable buffer.
- Add **m-PEG36-amine** to the nanoparticle suspension. The primary amine of the PEG will react with the catechol groups of the polydopamine layer.
- Incubate the reaction mixture for a defined period (e.g., overnight at room temperature) with gentle mixing.
- Final Purification: Purify the PEGylated AgNPs by repeated centrifugation and resuspension in the desired buffer to remove any unreacted **m-PEG36-amine**.
- Characterization: Characterize the size and surface properties of the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).

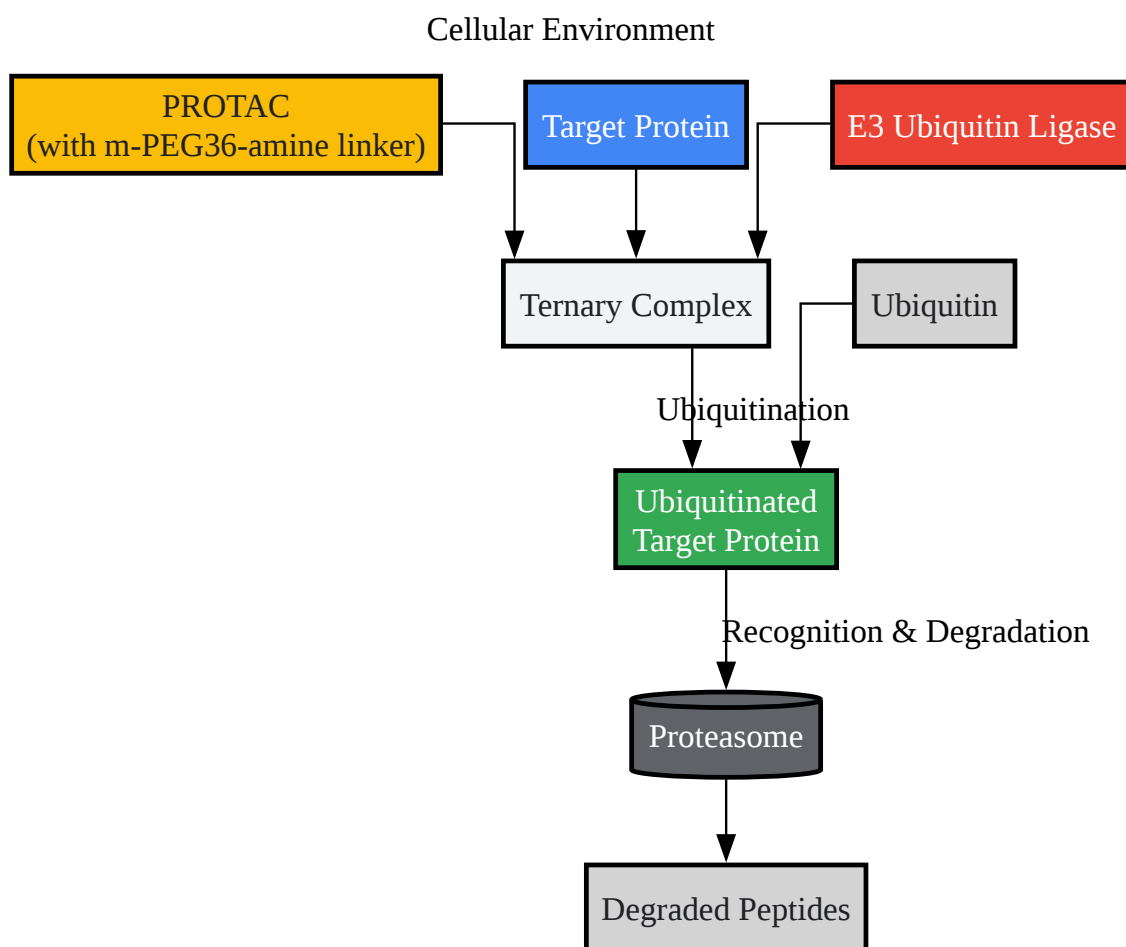
Analytical Characterization of m-PEG36-amine Conjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality and reproducibility.

Analytical Technique	Purpose	Key Observations
SDS-PAGE	To confirm covalent attachment of PEG to proteins.	A shift to a higher apparent molecular weight and potentially broader bands for the PEGylated protein compared to the unmodified protein.
Mass Spectrometry (MALDI-TOF or ESI-MS)	To determine the exact mass of the conjugate and the degree of PEGylation.	A series of peaks corresponding to the protein conjugated with one, two, or more PEG chains.
NMR Spectroscopy	To confirm the structure of the PEG linker and its attachment to the molecule of interest.	Characteristic peaks of the ethylene glycol repeating units of the PEG chain.
HPLC (Size-Exclusion or Reverse-Phase)	To purify the conjugate and assess its homogeneity.	A shift in retention time for the PEGylated product compared to the starting materials.
Dynamic Light Scattering (DLS)	For nanoparticle conjugates, to measure the hydrodynamic diameter.	An increase in the hydrodynamic diameter after PEGylation, indicating the presence of the PEG layer.

Signaling Pathways and Logical Relationships

The application of **m-PEG36-amine** in PROTACs directly interfaces with the ubiquitin-proteasome system, a fundamental pathway for protein degradation in eukaryotic cells.



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Mechanism of action for a PROTAC utilizing an **m-PEG36-amine** linker.

Conclusion

m-PEG36-amine (CAS: 32130-27-1) is a highly valuable and versatile reagent for researchers in drug development and the broader life sciences. Its well-defined structure and reactive amine functionality, combined with the beneficial properties of the PEG chain, make it an ideal choice for the synthesis of advanced bioconjugates, including PEGylated proteins, PROTACs, and functionalized nanoparticles. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the successful application of **m-PEG36-amine** in innovative research endeavors.

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